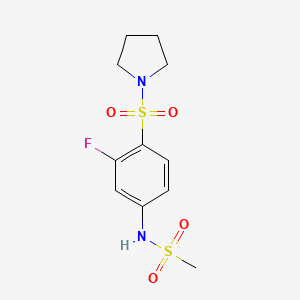
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide, also known as CFMS, is a sulfonamide compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide binds to the KIX domain of CBP, which is responsible for the interaction with CREB. This binding prevents the interaction between CREB and CBP, thereby inhibiting the transcriptional activity of CREB. This mechanism of action has been confirmed by various structural and biochemical studies.
Biochemical and Physiological Effects:
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has been shown to selectively inhibit the transcriptional activity of CREB without affecting other transcription factors. This selectivity is attributed to the specific binding of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide to the KIX domain of CBP. N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. However, the physiological effects of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide on humans are still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has several advantages as a tool for studying protein-protein interactions. It is highly selective and specific for the interaction between CREB and CBP, which allows for the study of this interaction in isolation. N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide also has a high affinity for CBP, which allows for the study of weak or transient interactions. However, N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has several limitations, including its potential toxicity and the difficulty of synthesizing large quantities of pure N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide.
Direcciones Futuras
Future research on N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide could focus on the development of more potent and selective analogs for use as therapeutic agents. The potential applications of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide in the treatment of various diseases could also be explored further. Additionally, the use of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide as a tool for studying other protein-protein interactions could be investigated. Finally, the potential toxic effects of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide on humans could be studied further to determine its safety for use as a therapeutic agent.
Métodos De Síntesis
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide can be synthesized by reacting 2-fluoro-4-nitrobenzenesulfonamide with cyclopentylamine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with methanesulfonic acid to yield N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide. This synthesis method has been optimized to produce high yields of N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide with high purity.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has been studied for its potential use as a tool for studying protein-protein interactions. It has been shown to selectively inhibit the interaction between the transcription factor CREB and its co-activator CBP, which is involved in various cellular processes such as learning and memory, addiction, and metabolism. N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S2/c1-20(16,17)14-10-6-7-12(11(13)8-10)21(18,19)15-9-4-2-3-5-9/h6-9,14-15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVJNWYCMPFUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-fluoro-4-(methanesulfonamido)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)

![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)
![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)